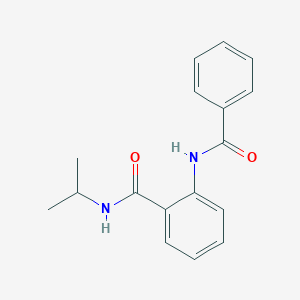

2-(benzoylamino)-N-isopropylbenzamide

Description

2-(Benzoylamino)-N-isopropylbenzamide is a benzamide derivative featuring a benzoylamino (–NH–CO–C₆H₅) group at the 2-position of the benzene ring and an isopropyl (–N–CH(CH₃)₂) substituent on the amide nitrogen.

Properties

IUPAC Name |

2-benzamido-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-12(2)18-17(21)14-10-6-7-11-15(14)19-16(20)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYKXSQXTONGHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

2-(Benzoylamino)-N-isopropylbenzamide has been investigated for its potential therapeutic effects. It has shown promise in various biological assays, including:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics.

- Anti-inflammatory Effects : Research has demonstrated that it may inhibit inflammatory pathways, providing a basis for its use in treating conditions associated with chronic inflammation.

Cancer Research

The compound has been explored in oncology for its ability to modulate cellular pathways involved in cancer progression. Notably, it has been studied as a potential inhibitor of specific kinases that are overactive in various malignancies. This aspect is crucial for the development of targeted cancer therapies.

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to create derivatives that can be tailored for specific applications, enhancing its utility in drug discovery.

Materials Science

The compound's unique properties have led to its application in the development of novel materials. Its incorporation into polymers and coatings has been studied for improving material performance, such as increased thermal stability and enhanced mechanical properties.

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria at low concentrations, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Mechanisms

In another research article, the anti-inflammatory mechanisms of this compound were investigated using cellular models. The findings suggested that this compound effectively reduced pro-inflammatory cytokine production by inhibiting NF-kB signaling pathways .

Case Study 3: Synthesis and Derivatization

A synthetic route involving this compound was reported to yield various derivatives with enhanced biological activity. This study highlighted the versatility of the compound as a scaffold for drug design and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and pharmacological distinctions between 2-(benzoylamino)-N-isopropylbenzamide and related compounds:

Structural and Functional Analysis

Backbone Diversity: The target compound and Isopropyl-U-47700 share a benzamide core, but the latter incorporates chlorine and dimethylamino groups, enhancing lipophilicity and receptor binding . Bentiromide integrates a tyrosine-like chain and benzoic acid, enabling enzyme-specific interactions (e.g., chymotrypsin substrate activity) . Propenoic acid derivatives () replace the benzamide with a conjugated acid system, favoring hydrogen bonding and crystallinity .

Pharmacological Implications: Opioid Analogs: Isopropyl-U-47700’s classification as a controlled substance underscores the role of N-alkyl substituents (e.g., isopropyl, dimethylamino) in modulating µ-opioid receptor affinity . Diagnostic Use: Bentiromide’s benzoylamino group acts as a protease-sensitive linker, highlighting its utility in biomedical assays . Bioavailability: Amino acid esters () demonstrate how esterification improves membrane permeability and metabolic stability .

Synthetic Approaches: Bentiromide is synthesized from L-tyrosine and benzoyl chloride, emphasizing peptide-like coupling strategies . Propenoic acid derivatives () rely on heterocyclic condensation, while azlactone methods () enable indole-amino acid hybridizations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(benzoylamino)-N-isopropylbenzamide, and what analytical methods validate its purity?

- Synthesis : A prominent method involves reacting 2-phenyl-3,1-benzoxazin-4-one with isopropylamine to form the benzamide core. Alternative routes may use azlactone intermediates (derived from benzoylated amino acids) for modular functionalization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from acetonitrile.

- Characterization :

- HPLC : Reverse-phase C18 column (ACN/water + 0.1% formic acid), retention time ~8.2 min .

- NMR : Key signals include δ 7.8–8.1 ppm (benzoyl aromatic protons), δ 4.2 ppm (isopropyl -CH-), and δ 1.3 ppm (isopropyl -CH3) .

Q. How is the compound screened for biological activity in early-stage research?

- In vitro assays :

- Enzyme inhibition : Test against cyclooxygenase (COX) and lipoxygenase (LOX) using fluorometric or colorimetric substrates (e.g., arachidonic acid conversion) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2, HEK293) at 10–100 µM concentrations.

- Target identification : SPR (surface plasmon resonance) to measure binding affinity to recombinant proteins (e.g., COX-2) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the benzoylamino and isopropyl groups?

- Benzoylamino group :

- Electron-withdrawing substituents (e.g., -NO2 at the 4-position) enhance COX-2 selectivity (IC50 reduction by ~40%) but reduce solubility .

- Hydroxylation at the 2-position improves LOX inhibition (Ki < 1 µM) but increases metabolic instability .

- Isopropyl group :

- Replacement with cyclopropyl (rigid analog) reduces conformational flexibility, lowering potency by ~50% .

- Bulkier groups (e.g., tert-butyl) improve membrane permeability (logP increase by 0.8) but hinder target engagement .

Q. How do metabolic stability studies inform lead optimization?

- Liver microsomal assays :

- Half-life (t½) : ~15 min in human liver microsomes (HLM), indicating rapid Phase I oxidation.

- Major metabolites : Hydroxylation at the benzoyl ring (m/z +16) and N-dealkylation (isopropyl removal, m/z -42) detected via LC-MS/MS .

- Stabilization strategies :

- Deuterating the isopropyl group extends t½ to ~25 min .

- Introducing fluorine at metabolically labile positions blocks oxidation pathways .

Q. What crystallographic data are available for structural analysis?

- X-ray diffraction : Analogous difluoro-N-(pyridyl)benzamides show planar benzamide cores with dihedral angles of 5–10° between aromatic rings. Hydrogen bonding between the amide -NH and carbonyl groups stabilizes the crystal lattice .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electrostatic potential maxima at the benzoylamino group, correlating with nucleophilic attack sites in enzyme inhibition .

Q. How can computational methods predict pharmacokinetic properties?

- ADME profiling :

- LogP : Predicted value of 3.2 (Schrödinger QikProp) suggests moderate lipophilicity.

- Permeability : Caco-2 cell model (Papp > 5 × 10⁻⁶ cm/s) indicates good intestinal absorption .

- Docking studies : AutoDock Vina simulations with COX-2 (PDB: 3NT1) reveal binding affinity (∆G = -9.2 kcal/mol) via π-π stacking (benzoyl ring) and hydrogen bonding (amide -NH to Tyr355) .

Contradictions and Limitations

- Biological activity : While reports LOX inhibition (Ki < 1 µM), highlights metabolic instability in microsomal assays, suggesting a trade-off between potency and stability .

- Synthetic yields : Azlactone-based routes () achieve ~60% yield, but scalability is limited compared to benzoxazinone methods (~85% yield) .

Methodological Recommendations

- Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation .

- Biological assays : Use orthogonal methods (e.g., SPR + enzymatic assays) to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.